

Properties and reactivity of (4-(Ethoxymethoxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-(Ethoxymethoxy)phenyl)boronic acid

Cat. No.: B1418387

[Get Quote](#)

An In-Depth Technical Guide to **(4-(Ethoxymethoxy)phenyl)boronic acid**: Properties, Reactivity, and Applications

Introduction

(4-(Ethoxymethoxy)phenyl)boronic acid is a versatile organoboron compound that has emerged as a significant building block in modern organic synthesis. Registered under CAS number 957062-54-3, its structure features a boronic acid functional group and an ethoxymethyl (EOM) ether protecting group on a phenyl ring.^{[1][2][3]} This strategic combination of functional groups makes it a highly valuable reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.^[4] The presence of the electron-donating alkoxy group enhances its reactivity in these transformations, while the EOM group offers a pathway to the corresponding phenol, further expanding its synthetic utility.

This guide provides a comprehensive overview of the properties, reactivity, and handling of **(4-(Ethoxymethoxy)phenyl)boronic acid**, tailored for researchers, chemists, and professionals in drug development and materials science. We will delve into its physicochemical characteristics, explore the mechanistic underpinnings of its reactivity, provide validated experimental protocols, and discuss its applications.

Physicochemical Properties and Handling

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory. **(4-(Ethoxymethoxy)phenyl)boronic acid** is typically an off-white solid at room temperature.[\[1\]](#)

Key Properties

The essential properties of **(4-(Ethoxymethoxy)phenyl)boronic acid** are summarized in the table below. It is important to note that some of these values, such as boiling point and pKa, are predicted through computational analysis.[\[1\]](#)[\[3\]](#)

Property	Value	Source
CAS Number	957062-54-3	[1] [2] [5]
Molecular Formula	C ₉ H ₁₃ BO ₄	[1] [2] [5]
Molecular Weight	196.01 g/mol	[1] [5]
IUPAC Name	[4-(ethoxymethoxy)phenyl]boronic acid	[3]
Appearance	Off-white solid	[1]
Predicted Boiling Point	356.6 ± 52.0 °C	[1] [3]
Predicted Density	1.16 ± 0.1 g/cm ³	[1] [3]
Predicted pKa	8.62 ± 0.16	[1] [3]

Solubility and Stability

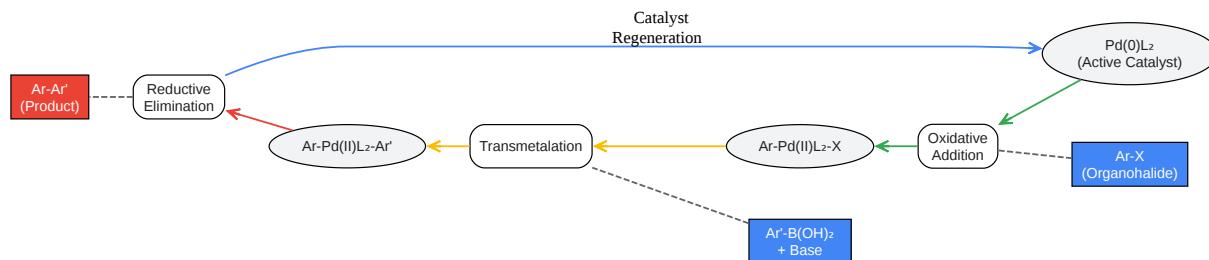
While specific solubility data for **(4-(Ethoxymethoxy)phenyl)boronic acid** is not widely reported, general trends for phenylboronic acids suggest it is likely soluble in common organic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and alcohols, but has low solubility in water and nonpolar hydrocarbon solvents.[\[6\]](#)[\[7\]](#) The ether linkages in the ethoxymethoxy group may slightly enhance its solubility in moderately polar organic solvents compared to simpler alkyl-substituted phenylboronic acids.[\[3\]](#)

Boronic acids are known to undergo reversible dehydration to form cyclic boroxines (anhydrides). This process is typically in equilibrium in the solid state and in solution. For this reason, it is common for the material to be supplied as a mixture containing varying amounts of the corresponding anhydride.

Safe Handling and Storage

(4-(Ethoxymethoxy)phenyl)boronic acid is associated with several hazard warnings. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[\[1\]](#)

- Hazard Statements:
 - H315: Causes skin irritation.[\[1\]](#)
 - H319: Causes serious eye irritation.[\[1\]](#)
 - H335: May cause respiratory irritation.[\[1\]](#)
- Precautionary Measures:
 - Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[\[1\]](#)
 - Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[\[1\]](#)
 - Wash hands thoroughly after handling.[\[1\]](#)
- Storage:
 - Store in a tightly sealed container in a cool, dry place. Recommended storage temperatures are between 2-8°C.[\[1\]](#)[\[5\]](#)
 - Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[\[5\]](#)


Core Reactivity and Mechanistic Insights

The synthetic utility of **(4-(Ethoxymethoxy)phenyl)boronic acid** is dominated by its participation in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic chemistry for the formation of C-C bonds, particularly for constructing biaryl structures.

The Suzuki-Miyaura Coupling Reaction

The reaction involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organohalide or triflate. The ethoxy group on the phenyl ring is electron-donating, which generally increases the nucleophilicity of the aryl group, often leading to higher reactivity and faster reaction rates compared to unsubstituted or electron-deficient phenylboronic acids.^[3]

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

- Causality in the Mechanism:
 - **Oxidative Addition:** The active $\text{Pd}(0)$ catalyst inserts into the carbon-halide bond of the organohalide (Ar-X), forming a $\text{Pd}(\text{II})$ complex. This is often the rate-limiting step.

- Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar') to the palladium center, displacing the halide. The electron-donating nature of the 4-(ethoxymethoxy) group on the phenyl ring facilitates this step by increasing the electron density on the carbon atom attached to boron.
- Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product ($\text{Ar}-\text{Ar}'$) and regenerating the active $\text{Pd}(0)$ catalyst.

The Role of the EOM Protecting Group

The ethoxymethyl (EOM) group serves as a robust protecting group for the phenolic hydroxyl. It is stable under the basic conditions of the Suzuki coupling but can be readily cleaved under acidic conditions to unmask the phenol. This two-step sequence—coupling followed by deprotection—provides a powerful method for synthesizing substituted 4-hydroxybiphenyls, which are common structural motifs in pharmaceuticals and natural products.

Potential Side Reactions

While highly efficient, Suzuki couplings can be subject to side reactions. The most relevant for boronic acids is protodeboronation, where the C-B bond is cleaved by a proton source, converting the boronic acid back to the corresponding arene. This side reaction is base-catalyzed and can be minimized by careful selection of the base, solvent, and reaction temperature.^[8]

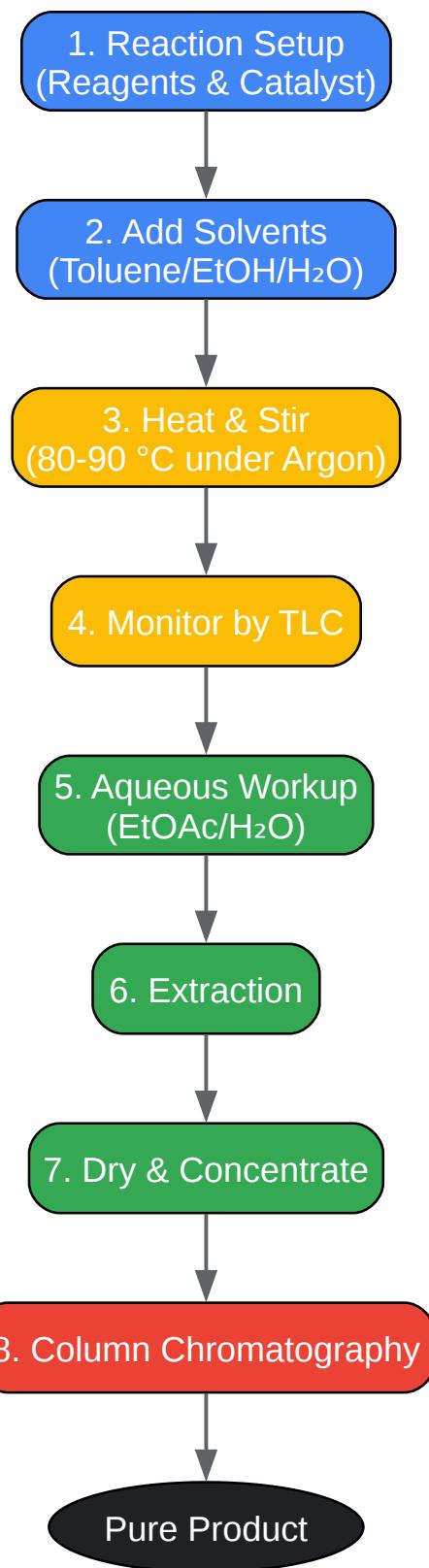
Experimental Protocols

The following sections provide validated, step-by-step methodologies for the use and characterization of **(4-(Ethoxymethoxy)phenyl)boronic acid**. These protocols are designed to be self-validating, with clear instructions for execution, monitoring, and analysis.

Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative coupling of **(4-(Ethoxymethoxy)phenyl)boronic acid** with 4-bromoanisole.

Materials:


- **(4-(Ethoxymethoxy)phenyl)boronic acid**
- 4-Bromoanisole
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene
- Ethanol
- Water
- Ethyl acetate
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **(4-(Ethoxymethoxy)phenyl)boronic acid** (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
- Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., Argon). Add toluene (10 mL), ethanol (2.5 mL), and water (2.5 mL) via syringe. The use of a phase-transfer catalyst is often unnecessary but can be beneficial for challenging substrates.
- Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously. The choice of temperature is critical; higher temperatures can accelerate the desired reaction but may also promote side reactions like protodeboronation.

- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromoanisole is consumed (typically 4-12 hours). A suitable eluent system is 9:1 Hexanes:Ethyl Acetate.
- Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
- Extraction: Extract the aqueous layer twice with ethyl acetate (15 mL each).
- Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

The workflow for this experimental protocol is visualized below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol: Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the starting material.

- ¹H NMR Spectroscopy:
 - Sample Preparation: Dissolve ~5-10 mg of **(4-(Ethoxymethoxy)phenyl)boronic acid** in a deuterated solvent such as DMSO-d₆ or CDCl₃.
 - Acquisition: Obtain the spectrum on a 400 MHz or higher NMR spectrometer.
 - Expected Signals: Expect to see signals corresponding to the ethyl group (a triplet and a quartet), the methylene protons of the EOM group (a singlet), aromatic protons (two doublets), and the B(OH)₂ protons (a broad singlet which may exchange with water in the solvent).
- Infrared (IR) Spectroscopy:
 - Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for a solid sample.[9]
 - Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[9]
 - Expected Bands: Look for a strong, broad O-H stretch around 3300 cm⁻¹ (from the B(OH)₂ group and potential water), C-H stretches (aromatic and aliphatic) around 3100-2850 cm⁻¹, a B-O stretch around 1350 cm⁻¹, and C-O ether stretches around 1100 cm⁻¹.[10]

Applications in Research and Development

The primary application of **(4-(Ethoxymethoxy)phenyl)boronic acid** is as a strategic intermediate in the synthesis of complex organic molecules.

- Drug Discovery: Biaryl and phenol moieties are privileged structures in medicinal chemistry. This reagent allows for the efficient construction of these scaffolds, which can be further elaborated to create novel drug candidates. The ability to introduce a protected phenol that can be deprotected later in a synthetic sequence is highly valuable.

- Materials Science: The synthesis of conjugated organic materials for applications in electronics (e.g., OLEDs) often relies on Suzuki coupling to build extended π -systems. Functionalized biaryls derived from this reagent can be used to fine-tune the electronic and photophysical properties of these materials.
- Agrochemicals: Many modern pesticides and herbicides contain complex aromatic structures. Suzuki coupling with reagents like this one provides a reliable method for their synthesis on an industrial scale.

Conclusion

(4-(Ethoxymethoxy)phenyl)boronic acid is a powerful and versatile synthetic tool. Its enhanced reactivity in Suzuki-Miyaura couplings, coupled with the synthetic flexibility offered by the EOM protecting group, makes it an indispensable reagent for chemists in academia and industry. Proper understanding of its properties, safe handling procedures, and optimized reaction protocols, as outlined in this guide, will enable researchers to fully exploit its potential in the synthesis of novel pharmaceuticals, functional materials, and other high-value chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 4-(Ethoxymethoxy)phenylboronic acid | 957062-54-3 [amp.chemicalbook.com]
2. (4-(Ethoxymethoxy)phenyl)boronic acid, CasNo.957062-54-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
3. (4-(Ethoxymethoxy)phenyl)boronic acid | 957062-54-3 | Benchchem [benchchem.com]
4. nbinfo.com [nbinfo.com]
5. 957062-54-3|(4-(Ethoxymethoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
6. Page loading... [wap.guidechem.com]
7. d-nb.info [d-nb.info]

- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- To cite this document: BenchChem. [Properties and reactivity of (4-Ethoxymethoxy)phenyl]boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1418387#properties-and-reactivity-of-4-ethoxymethoxy-phenyl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com